![molecular formula C11H11BrN2O B3258519 8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE CAS No. 305790-77-6](/img/structure/B3258519.png)
8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE
Übersicht
Beschreibung
8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE is a heterocyclic compound with a molecular formula of C11H11BrN2O and a molecular weight of 267.13 g/mol . This compound is characterized by a pyrroloquinoxaline core structure, which is a fused bicyclic system consisting of a pyrrole ring and a quinoxaline ring. The presence of a bromine atom at the 8th position adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline derivatives or reduction to form dihydroquinoxaline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include substituted pyrroloquinoxalines, oxidized quinoxaline derivatives, and reduced dihydroquinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-FLUORO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE: Similar structure with a fluorine atom instead of bromine.
8-CHLORO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE: Similar structure with a chlorine atom instead of bromine.
8-IODO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE lies in its specific reactivity and potential biological activities. The presence of the bromine atom influences its chemical behavior and interactions with biological targets, making it distinct from its halogenated analogs .
Eigenschaften
IUPAC Name |
8-bromo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWUVWWEFWTUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
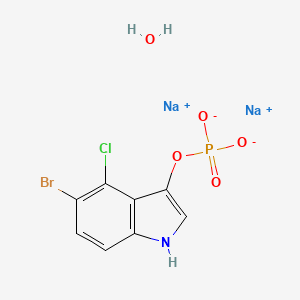
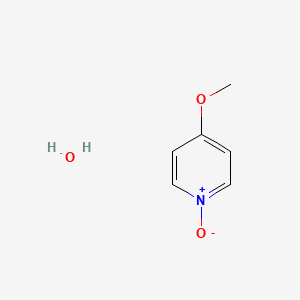
![5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3258457.png)
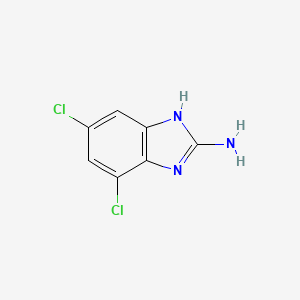
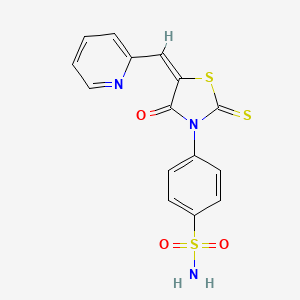
![7-hydroxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3258483.png)
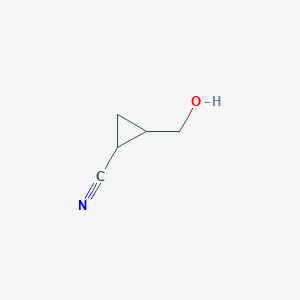
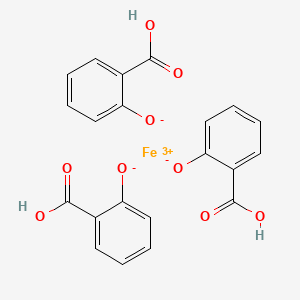
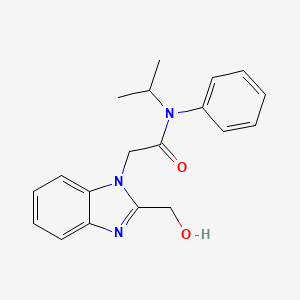
![3-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B3258509.png)
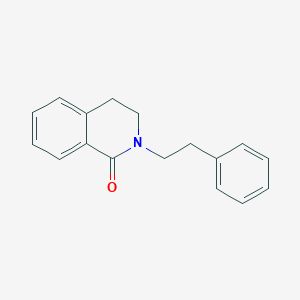
![2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid](/img/structure/B3258522.png)
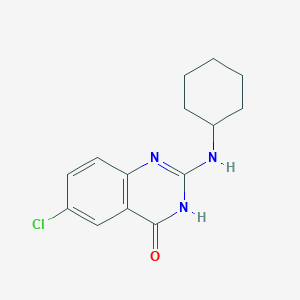
![N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B3258536.png)
